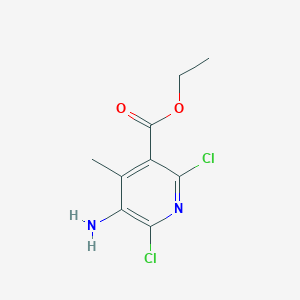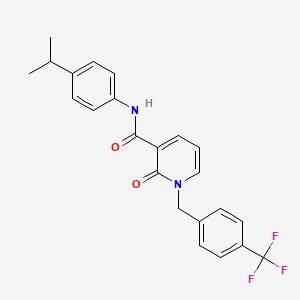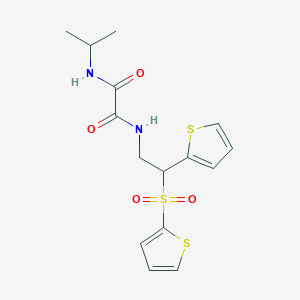
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate is a synthetic organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an ethyl ester group, two chlorine atoms, an amino group, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylpyridine to introduce chlorine atoms at the 2 and 6 positions. This is followed by nitration to introduce a nitro group at the 5 position, which is then reduced to an amino group. The final step involves esterification with ethyl alcohol to form the ethyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its amino and ester groups make it a candidate for modification to create bioactive molecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring.
Ethyl 5-amino-2,6-dichloro-4-methylbenzoate: Similar structure but with a benzene ring.
Ethyl 5-amino-2,6-dichloro-4-methylthiazole-3-carboxylate: Similar structure but with a thiazole ring.
Uniqueness
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups and the pyridine ring. This combination provides distinct reactivity and potential applications compared to its analogs. The presence of both chlorine atoms and an amino group allows for diverse chemical modifications, making it a versatile compound in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
Propiedades
Fórmula molecular |
C9H10Cl2N2O2 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-3-15-9(14)5-4(2)6(12)8(11)13-7(5)10/h3,12H2,1-2H3 |
Clave InChI |
XBAXWNCZIKMNBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B11252476.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B11252486.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B11252493.png)
![7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11252496.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B11252501.png)
![3-(3-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11252516.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11252520.png)
![N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11252530.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11252543.png)
![Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B11252562.png)

